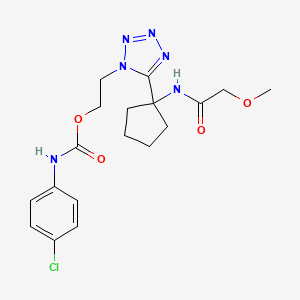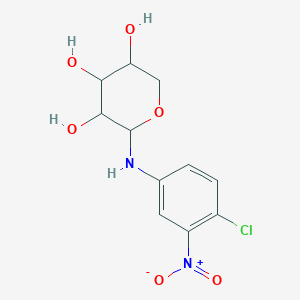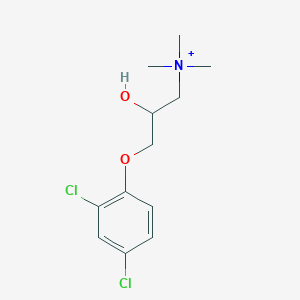![molecular formula C18H15N3S B11710674 6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that belongs to the thiazole family. . This compound features a unique structure that combines a thiazole ring with an imidazole ring, making it a subject of interest for researchers in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine typically involves the reaction of aminonitriles with dithioacids, carbon oxysulfide, carbon disulfide, or isothiocyanates . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
What sets 6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine apart from these similar compounds is its unique combination of a thiazole ring with an imidazole ring
Propiedades
Fórmula molecular |
C18H15N3S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(E)-1-phenyl-N-(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |
InChI |
InChI=1S/C18H15N3S/c1-3-7-14(8-4-1)13-19-17-16(15-9-5-2-6-10-15)20-18-21(17)11-12-22-18/h1-10,13H,11-12H2/b19-13+ |
Clave InChI |
NCZYUPSBSUTUAH-CPNJWEJPSA-N |
SMILES isomérico |
C1CSC2=NC(=C(N21)/N=C/C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CSC2=NC(=C(N21)N=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)


![4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)

![N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide](/img/structure/B11710611.png)
![1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11710616.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11710621.png)
![2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11710645.png)
![3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)

![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
